molecular formula C22H19N3O6 B11156616 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No.: B11156616
M. Wt: 421.4 g/mol
InChI Key: ZPVUEYVWYGQNQX-UHFFFAOYSA-N
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Description

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromen-2-one core.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through the reaction of hydrazine hydrate with an appropriate carboxylic acid derivative, followed by cyclization.

    Coupling Reactions: The final step involves coupling the chromen-2-one core with the oxadiazole derivative using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the chromen-2-one core can undergo oxidation to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 7-keto-4-methyl-2-oxo-2H-chromen-3-yl derivatives.

    Reduction: Formation of amine derivatives of the oxadiazole ring.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to its combination of a chromen-2-one core and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

InChI

InChI=1S/C22H19N3O6/c1-12-16-8-5-14(26)9-18(16)30-22(28)17(12)10-19(27)23-11-20-24-21(25-31-20)13-3-6-15(29-2)7-4-13/h3-9,26H,10-11H2,1-2H3,(H,23,27)

InChI Key

ZPVUEYVWYGQNQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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